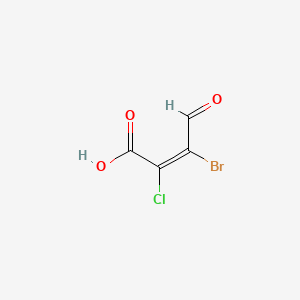
3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one typically involves the condensation of a pyrimidine derivative with a purine base, followed by the attachment of a deoxyribose sugar. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of nucleoside analogs like 3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one involves large-scale synthesis using automated equipment. The process includes the purification of the final product through techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, acyl, or halogen groups.
Aplicaciones Científicas De Investigación
3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on DNA and RNA synthesis and function.
Medicine: Explored as a potential therapeutic agent for antiviral and anticancer treatments.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mecanismo De Acción
The mechanism of action of 3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one involves its incorporation into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3’-Deoxyadenosine: Another nucleoside analog with similar structural features.
2’-Deoxyguanosine: A naturally occurring nucleoside with a similar deoxyribose sugar.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
3-(2’-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one is unique due to its specific structure, which combines elements of both pyrimidine and purine bases. This unique structure allows it to interact with nucleic acids in a distinct manner, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H13N5O4 |
|---|---|
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9+/m0/s1 |
Clave InChI |
QZDHOBJINVXQCJ-DJLDLDEBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
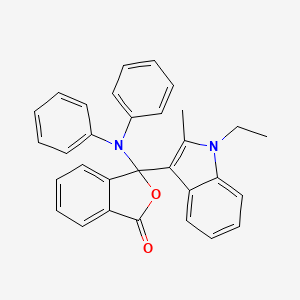


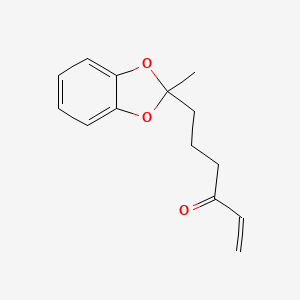
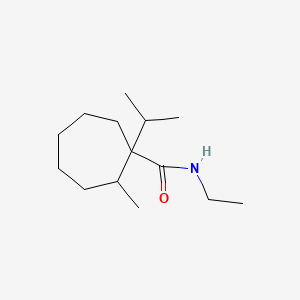
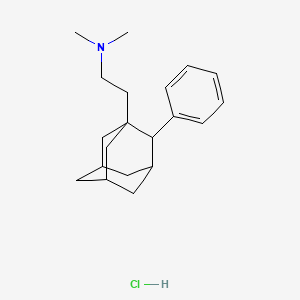
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
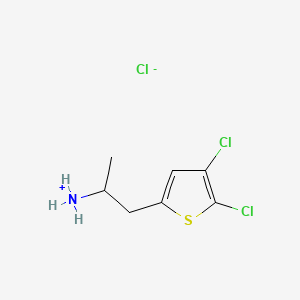


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
